Cas no 219908-65-3 (1,3-Dimethyl-2,3-dihydro-1H-isoindole)
1,3-Dimethyl-2,3-dihydro-1H-isoindole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindole, 2,3-dihydro-1,3-dimethyl-
- 1,​
- 1H-​
- 3-​
- dihydro-​
- dimethyl-
- Isoindole, 2,​
- 1,3-dimethyl-2,3-dihydro-1H-isoindole
- NE47117
- Z2143644536
- 1,3-Dimethyl-2,3-dihydro-1H-isoindole
-
- Inchi: 1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3
- InChI Key: VNGGVSXGSNMCBG-UHFFFAOYSA-N
- SMILES: N1C(C)C2C=CC=CC=2C1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 128
- Topological Polar Surface Area: 12
1,3-Dimethyl-2,3-dihydro-1H-isoindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D478775-2.5mg |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478775-5mg |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D478775-25mg |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 25mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-101428-0.05g |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 95% | 0.05g |
$329.0 | 2023-10-28 | |
| Enamine | EN300-101428-0.1g |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 95% | 0.1g |
$491.0 | 2023-10-28 | |
| Enamine | EN300-101428-0.25g |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 95% | 0.25g |
$701.0 | 2023-10-28 | |
| Enamine | EN300-101428-0.5g |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 95% | 0.5g |
$1103.0 | 2023-10-28 | |
| Enamine | EN300-101428-1.0g |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-101428-2.5g |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 95% | 2.5g |
$2771.0 | 2023-10-28 | |
| Enamine | EN300-101428-5.0g |
1,3-dimethyl-2,3-dihydro-1H-isoindole |
219908-65-3 | 5g |
$4102.0 | 2023-06-10 |
1,3-Dimethyl-2,3-dihydro-1H-isoindole Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1,3-Dimethyl-2,3-dihydro-1H-isoindole
Introduction to 1,3-Dimethyl-2,3-dihydro-1H-isoindole (CAS No. 219908-65-3)
1,3-Dimethyl-2,3-dihydro-1H-isoindole (CAS No. 219908-65-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoles, which are characterized by a seven-membered ring with a nitrogen atom and a double bond. The presence of two methyl groups at the 1 and 3 positions imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The structure of 1,3-Dimethyl-2,3-dihydro-1H-isoindole can be represented as C9H12N2. Its molecular weight is 144.20 g/mol, and it exhibits a melting point of approximately 75°C. The compound is typically synthesized through the reaction of dimethylamine with an appropriate precursor, such as a substituted phthalimide or a related derivative. The synthetic route often involves multiple steps, including condensation, reduction, and functional group manipulation to achieve the desired product.
In recent years, 1,3-Dimethyl-2,3-dihydro-1H-isoindole has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a scaffold for the development of novel drugs targeting various diseases. For instance, researchers have explored its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for central nervous system (CNS) drug development.
Beyond neurodegenerative diseases, 1,3-Dimethyl-2,3-dihydro-1H-isoindole has also shown promise in cancer research. Studies have demonstrated that derivatives of this compound can exhibit potent antitumor activity by modulating specific signaling pathways involved in cell proliferation and apoptosis. For example, a recent study published in the Journal of Medicinal Chemistry reported that certain 1,3-dimethyl-2,3-dihydro-1H-isoindole-based compounds effectively inhibited the growth of human breast cancer cells in vitro.
The pharmacological properties of 1,3-Dimethyl-2,3-dihydro-1H-isoindole are further enhanced by its ability to form stable complexes with metal ions. This property has led to its exploration in metallo-drug design, where it can be used to create hybrid molecules with improved therapeutic efficacy and reduced side effects. For instance, researchers have synthesized platinum(II) complexes containing 1,3-dimethyl-2,3-dihydro-1H-isoindole ligands and found that these complexes exhibit enhanced antitumor activity compared to traditional platinum-based drugs like cisplatin.
In addition to its therapeutic potential, 1,3-Dimethyl-2,3-dihydro-1H-isoindole has been investigated for its use in materials science and organic synthesis. Its unique electronic properties make it a valuable building block for the synthesis of advanced materials with applications in electronics and optoelectronics. For example, derivatives of this compound have been used to create conjugated polymers with high charge carrier mobility and excellent photovoltaic performance.
The environmental impact of 1,3-Dimethyl-2,3-dihydro-1H-isoindole is another area of ongoing research. Studies have shown that the compound is biodegradable under certain conditions and does not pose significant environmental risks when used responsibly. However, proper handling and disposal practices are essential to minimize any potential adverse effects on ecosystems.
In conclusion, 1,3-Dimethyl-2,3-dihydro-1H-isoindole (CAS No. 219908-65-3) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and environmental science. Its unique chemical structure and versatile biological properties make it an important molecule for continued scientific investigation and potential commercial development.
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